molecular formula C8H12O B14138675 2-Ethenylcyclohex-1-en-1-ol CAS No. 89096-07-1

2-Ethenylcyclohex-1-en-1-ol

Cat. No.: B14138675
CAS No.: 89096-07-1
M. Wt: 124.18 g/mol
InChI Key: JXXMTPRSXHYXPE-UHFFFAOYSA-N
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Description

2-Ethenylcyclohex-1-en-1-ol is an organic compound with the molecular formula C8H12O It is a cyclohexene derivative featuring an ethenyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethenylcyclohex-1-en-1-ol can be achieved through several methods. One common approach involves the reaction of cyclohexene with vinyl magnesium bromide, followed by hydrolysis to yield the desired product. The reaction conditions typically include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve catalytic processes to enhance yield and efficiency. For example, the use of palladium-catalyzed reactions can facilitate the addition of vinyl groups to cyclohexene derivatives under controlled conditions.

Chemical Reactions Analysis

Types of Reactions: 2-Ethenylcyclohex-1-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form cyclohexanol derivatives.

    Substitution: The ethenyl group can participate in substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products Formed:

    Oxidation: Formation of cyclohexenone or cyclohexen-1-al.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of halogenated cyclohexene derivatives.

Scientific Research Applications

2-Ethenylcyclohex-1-en-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in polymer chemistry.

    Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 2-Ethenylcyclohex-1-en-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ethenyl group can participate in addition reactions, modifying the activity of enzymes and receptors.

Comparison with Similar Compounds

    2-Cyclohexen-1-ol: Similar structure but lacks the ethenyl group.

    2-Methylcyclohex-2-en-1-ol: Contains a methyl group instead of an ethenyl group.

Properties

CAS No.

89096-07-1

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

2-ethenylcyclohexen-1-ol

InChI

InChI=1S/C8H12O/c1-2-7-5-3-4-6-8(7)9/h2,9H,1,3-6H2

InChI Key

JXXMTPRSXHYXPE-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(CCCC1)O

Origin of Product

United States

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